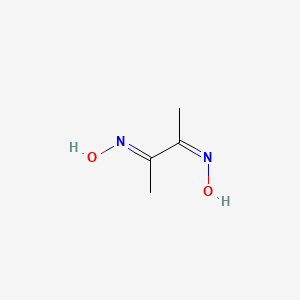

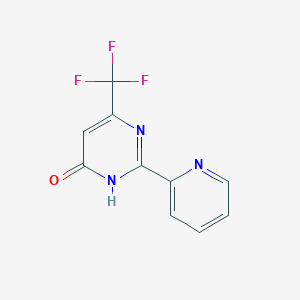

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one

Overview

Description

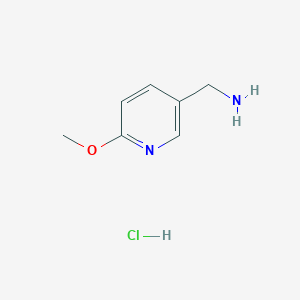

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one (FMEP) is an organic compound that is a member of the pyrimidine family. It is a fluorinated derivative of pyrimidine, which is a heterocyclic aromatic organic compound. FMEP has been studied extensively for its various uses in scientific research, such as its biochemical and physiological effects, its synthesis method, and its application in lab experiments.

Scientific Research Applications

Novel Derivatives Synthesis

- Analgesic and Anti-Inflammatory Agents : Derivatives of pyrimidine, such as 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, have been synthesized and shown to possess significant analgesic and anti-inflammatory activities. These derivatives are characterized using various spectroscopic methods and demonstrate the importance of substituents in determining biological activity (Muralidharan, James Raja, & Deepti, 2019).

Pharmacological Research

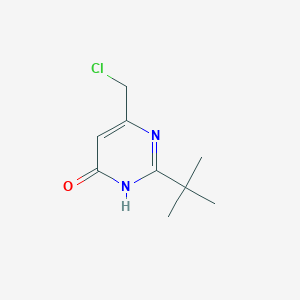

- HIV-1 Inhibition : Studies on 2-chloro-6-fluoro substituted pyrimidin-4(3H)-ones have shown picomolar activity against HIV-1. The research also highlights the importance of certain molecular substitutions in enhancing inhibitory activity against various HIV-1 strains and in enzyme assays (Rotili et al., 2014).

Material Chemistry

- Synthesis of Novel Compounds : Research on the synthesis of 6-fluoro derivatives of 1,3,4-thiadiazolo-[3,2-a]pyrimidine showcases the development of new compounds with potential applications in various fields, such as material chemistry (Kukaniev & Párkányi, 2011).

Antimicrobial Studies

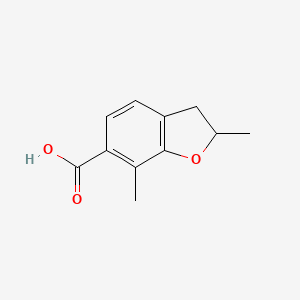

- Antimicrobial Properties : A study involving the synthesis of chromone-pyrimidine coupled derivatives, including fluoro groups, displayed potent antibacterial properties. This research underscores the potential of pyrimidine derivatives in developing new antimicrobial agents (Tiwari et al., 2018).

Optical and Electronic Applications

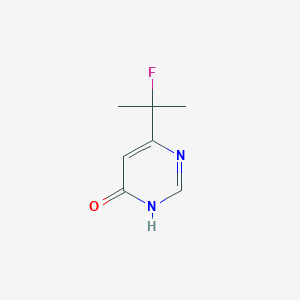

- Nonlinear Optical Properties : Research into thiopyrimidine derivatives, including those with fluoro groups, has revealed significant applications in nonlinear optics (NLO). These studies provide insights into the electronic structure and photophysical properties of these compounds, indicating their potential in optoelectronic applications (Hussain et al., 2020).

Cancer Research

- Anticancer Agents : The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives and their evaluation against human cancer cell lines highlight the potential of fluoro-substituted pyrimidine derivatives as anticancer agents. Certain compounds in these studies have shown promising antiproliferative effects (Mallesha et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one is the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme (11βHSD1) . This enzyme plays a crucial role in the regulation of the occupancy and activation of steroid hormone receptors by converting steroid hormones into their inactive metabolites .

Mode of Action

The compound acts as an inhibitor of the 11βHSD1 enzyme . By binding to this enzyme, it prevents the conversion of active glucocorticoids into their inert forms, thereby influencing the action of these hormones .

Biochemical Pathways

The inhibition of 11βHSD1 affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response. By inhibiting 11βHSD1, the compound can potentially ameliorate disorders associated with excessive glucocorticoid action, such as diabetes, obesity, and age-related cognitive dysfunction .

Result of Action

The inhibition of 11βHSD1 by this compound can lead to a decrease in the conversion of active glucocorticoids to their inert forms . This could potentially result in a reduction of glucocorticoid action, which may be beneficial in the treatment of disorders such as diabetes, obesity, and age-related cognitive dysfunction .

Biochemical Analysis

Biochemical Properties

6-(1-Fluoro-1-methyl-ethyl)-3H-pyrimidin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as 3-isopropylmalate dehydrogenase, which is involved in the biosynthetic pathway of the essential amino acid leucine . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to interfere with the trafficking of cellulose synthase complexes in plant cells, leading to altered cellulose deposition and anisotropic growth . In mammalian cells, this compound can modulate gene expression by binding to specific transcription factors, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit the activity of 3-isopropylmalate dehydrogenase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate . Additionally, this compound can activate or inhibit other enzymes and proteins, leading to downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported threshold effects where the compound’s efficacy plateaus or decreases at higher concentrations . Additionally, high doses of this compound may lead to toxicity, affecting overall cellular and organismal health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been shown to participate in the biosynthetic pathway of leucine by inhibiting 3-isopropylmalate dehydrogenase . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound is transported across cellular membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound within cells can influence its efficacy and overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to accumulate in the cell cortex and interact with cellulose synthase complexes in plant cells . The localization of this compound within specific subcellular regions can influence its interactions with biomolecules and overall cellular effects.

Properties

IUPAC Name |

4-(2-fluoropropan-2-yl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-7(2,8)5-3-6(11)10-4-9-5/h3-4H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBVZBYKWRWBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=O)NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-fluorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1418085.png)

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)

![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)

![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)